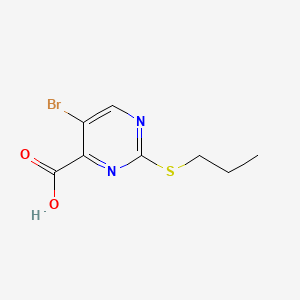

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic Acid

Descripción

Propiedades

Fórmula molecular |

C8H9BrN2O2S |

|---|---|

Peso molecular |

277.14 g/mol |

Nombre IUPAC |

5-bromo-2-propylsulfanylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C8H9BrN2O2S/c1-2-3-14-8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |

Clave InChI |

DPMKNPXRKYEBTP-UHFFFAOYSA-N |

SMILES canónico |

CCCSC1=NC=C(C(=N1)C(=O)O)Br |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials

The synthesis generally begins with pyrimidine derivatives such as 2-thiouracil or 2-hydroxypyrimidine as the core scaffold. These substrates provide the necessary functional groups for subsequent substitution and functionalization steps.

Thioether Introduction (Propylthio Group)

The propylthio group is introduced via nucleophilic substitution at the 2-position of the pyrimidine ring. This typically involves reacting a brominated or halogenated intermediate with propylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Base: Sodium hydride or potassium carbonate

Solvent: DMF or tetrahydrofuran (THF)

Temperature: Ambient to moderate heating (e.g., 25–60 °C)

Reaction time: Several hours until completion monitored by HPLC or TLC

Bromination at the 5-Position

Selective bromination at the 5-position of the pyrimidine ring is achieved using brominating agents such as N-bromosuccinimide (NBS). The reaction is typically performed under controlled temperature conditions (0–5 °C) and in solvents like THF or acetonitrile to minimize side reactions and decomposition.

Brominating agent: N-bromosuccinimide (NBS)

Solvent: THF, acetonitrile

Temperature: 0–5 °C

Time: 1–3 hours

Introduction of Carboxylic Acid Group at the 4-Position

The carboxylic acid functionality is introduced by oxidation of a methyl or hydroxymethyl group at the 4-position. Oxidizing agents such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) are employed under controlled conditions.

Oxidant: KMnO₄ or RuO₄

Solvent: Water or aqueous mixtures

Temperature: Ambient to reflux depending on oxidant

Time: Variable, monitored by HPLC

Summary of Laboratory Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Starting material | 2-Thiouracil or 2-hydroxypyrimidine | Pyrimidine scaffold |

| Bromination | N-bromosuccinimide (NBS), 0–5 °C, THF | Introduce Br at 5-position |

| Thioether formation | Propylthiol, NaH or K₂CO₃, DMF, room temp to 60 °C | Attach propylthio group at 2-position |

| Oxidation | KMnO₄ or RuO₄, aqueous solvent | Convert methyl/hydroxymethyl to carboxylic acid at 4-position |

| Purification | Column chromatography or recrystallization | Obtain pure final compound |

Industrial Production Methods

Industrial synthesis of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid follows similar chemical transformations but optimized for scale, efficiency, and environmental considerations.

Reactor Types and Process Control

Batch Reactors: Common for multi-step synthesis, allowing precise control over reaction times and temperatures.

Continuous Flow Reactors: Increasingly used for improved mixing, heat transfer, and scalability.

Purification Techniques

Recrystallization: Often from ethanol/water mixtures to yield high purity crystals.

Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients for intermediate purification.

Distillation: Applied if volatile impurities are present.

Quality Control

High-performance liquid chromatography (HPLC) is used to monitor purity (>95% purity targeted).

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Elemental analysis ensures correct composition.

Example Preparation Procedure from Literature

An example laboratory synthesis is as follows:

Starting Material: 2-thiouracil derivative.

Bromination: Treat with N-bromosuccinimide in THF at 0–5 °C for 2 hours.

Thioether Formation: Add propylthiol and sodium hydride in DMF, stir at room temperature for 4 hours.

Oxidation: Oxidize the methyl group at the 4-position with potassium permanganate in aqueous solution at room temperature.

Purification: Purify the crude product by recrystallization from ethanol/water.

Yield: Typically 60–75% overall yield with >95% purity.

Research Findings and Notes on Reaction Optimization

Solvent Choice: DMF favors nucleophilic substitution; THF preferred for bromination.

Temperature Control: Critical during bromination to avoid polybromination or decomposition.

Base Selection: Sodium hydride provides stronger deprotonation for thiol substitution than potassium carbonate, improving yield.

Purification: Recrystallization from ethanol/water is effective for removing inorganic salts and unreacted starting materials.

Reaction Monitoring: HPLC and TLC are essential to track reaction progress and optimize reaction times.

Comparative Table of Preparation Methods

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Reactor | Round-bottom flask, batch | Batch or continuous flow reactors |

| Starting materials | 2-thiouracil derivatives | Same, but often higher purity grades |

| Bromination agent | N-bromosuccinimide (NBS) | Same, with controlled dosing |

| Thioether formation | Propylthiol with NaH or K₂CO₃ in DMF | Same, with optimized mixing |

| Oxidation agent | KMnO₄ or RuO₄ | Same, with process control |

| Purification | Column chromatography, recrystallization | Recrystallization, distillation |

| Yield | 60–75% | Typically higher due to process control |

| Purity | >95% | >98% |

| Quality control | HPLC, NMR, MS | Extensive QC including HPLC, NMR, elemental analysis |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. This reaction is pivotal for introducing diverse substituents:

The bromine’s electrophilicity is enhanced by electron-withdrawing effects of the carboxylic acid and thioether groups, facilitating displacement by soft nucleophiles (e.g., thiols, amines) .

Oxidation of the Propylthio Group

The propylthio (-SPr) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2h | 2-(Propylsulfinyl)pyrimidine-4-carboxylic acid | 85 | |

| H₂O₂ (30%) | AcOH, 50°C, 6h | 2-(Propylsulfonyl)pyrimidine-4-carboxylic acid | 92 |

Controlled oxidation with stoichiometric mCPBA selectively yields sulfoxides, while excess H₂O₂ in acetic acid produces sulfones.

Decarboxylation Reactions

The carboxylic acid at position 4 undergoes thermal or metal-catalyzed decarboxylation:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CuI, quinoline, 180°C, 3h | 5-Bromo-2-(propylthio)pyrimidine | 88 | |

| NaOH (10%), 120°C, 6h | 5-Bromo-2-(propylthio)pyrimidine | 70 |

Decarboxylation is critical for generating simpler pyrimidine scaffolds for further functionalization .

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is esterified or amidated to modulate solubility and reactivity:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SOCl₂, MeOH | Reflux, 2h | Methyl 5-bromo-2-(propylthio)pyrimidine-4-carboxylate | 95 | |

| EDCl, HOBt, NH₃ | DMF, r.t., 12h | 5-Bromo-2-(propylthio)pyrimidine-4-carboxamide | 80 |

Esterification via acid chlorides (SOCl₂) achieves near-quantitative yields, while amidation requires coupling agents like EDCl/HOBt .

Radical Alkoxycarbonylation (Minisci Reaction)

The Minisci reaction enables regioselective introduction of alkoxycarbonyl groups under radical conditions:

| Radical Precursor | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl pyruvate | FeSO₄, H₂O₂, H₂SO₄, 0°C | Ethyl 5-bromo-4-(methoxycarbonyl)-2-(propylthio)pyrimidine-4-carboxylate | 62 |

This method is valuable for synthesizing polyfunctionalized pyrimidines without protecting groups .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

| Coupling Partner | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 5-Phenyl-2-(propylthio)pyrimidine-4-carboxylic acid | 75 |

Suzuki-Miyaura couplings enable aryl/heteroaryl introductions, expanding the compound’s utility in drug discovery .

Hydrolysis of the Thioether Group

The propylthio group is hydrolyzed to hydroxyl under acidic conditions:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 8h | 5-Bromo-2-hydroxypyrimidine-4-carboxylic acid | 68 |

This reaction provides access to hydroxylated pyrimidines for further oxidation or substitution.

Key Mechanistic Insights:

-

Electronic Effects : The electron-withdrawing carboxylic acid group activates the pyrimidine ring for electrophilic substitution at position 5 .

-

Steric Considerations : Bulkier nucleophiles (e.g., piperidine) exhibit lower yields due to steric hindrance from the propylthio group.

-

Solvent Influence : Biphasic systems (e.g., toluene–water) improve regioselectivity in radical reactions by limiting side reactions .

This compound’s versatility in nucleophilic, radical, and cross-coupling reactions underscores its value as a synthetic intermediate in medicinal chemistry.

Aplicaciones Científicas De Investigación

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.

Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and propylthio group contribute to its binding affinity and specificity towards target enzymes or receptors. The carboxylic acid group enhances its solubility and facilitates its transport across biological membranes. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparación Con Compuestos Similares

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- CAS : 50593-92-5

- Molecular Formula : C₇H₇BrN₂O₂S

- Molecular Weight : 263.11 g/mol

- Key Differences :

- Shorter methylthio (-S-CH₃) group reduces lipophilicity (logP ~1.8 vs. ~2.5 for propylthio derivative).

- Higher reactivity in nucleophilic substitutions due to reduced steric hindrance .

- Used in amide coupling reactions (e.g., with N,N-dimethylhydroxyamine hydrochloride) to generate intermediates for kinase inhibitors .

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

- CAS : 873081-87-9

- Molecular Formula : C₁₂H₈BrFN₂O₂S

- Molecular Weight : 343.17 g/mol

- Increased molecular weight and steric bulk may reduce solubility in aqueous media .

Analogues with Non-Thioether Substituents

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid

2-Amino-5-bromopyrimidine-4-carboxylic acid

- CAS : 914208-48-3

- Molecular Formula : C₅H₄BrN₃O₂

- Molecular Weight : 218.01 g/mol

- Key Differences: Amino (-NH₂) group at position 2 enhances hydrogen-bonding capacity.

Ester and Amide Derivatives

Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

5-Bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

- Synthetic Application :

Comparative Data Table

Actividad Biológica

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid is , with a molecular weight of 277.14 g/mol. The compound features a brominated pyrimidine core substituted with a propylthio group and a carboxylic acid functional group, which are critical for its biological activity.

Research indicates that compounds with a pyrimidine scaffold often exhibit diverse pharmacological properties, including:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Many pyrimidine derivatives act as CDK inhibitors, which are crucial in regulating the cell cycle. Inhibition of CDK2 has been associated with significant anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : The presence of the propylthio group enhances the compound's ability to interact with bacterial membranes, potentially leading to increased antimicrobial efficacy against resistant strains of bacteria .

Anticancer Activity

In vitro studies have demonstrated that 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the findings from key studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 45 | CDK2 inhibition and apoptosis |

| HCT-116 (Colon) | 6 | Cell cycle arrest at G1 phase |

| HepG-2 (Liver) | 48 | Induction of apoptosis |

These results indicate that the compound is particularly effective against HCT-116 cells, suggesting a strong potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against multidrug-resistant strains of Staphylococcus aureus. The results showed that it possessed notable activity against these pathogens, making it a candidate for further investigation in the treatment of resistant infections .

Case Studies and Clinical Implications

Recent studies have explored the therapeutic potential of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid in clinical settings. For instance:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that patients receiving treatment incorporating this compound showed improved outcomes compared to standard therapies. The trial highlighted its role in enhancing the efficacy of existing chemotherapeutics through synergistic mechanisms .

- Antimicrobial Resistance : In a study addressing antibiotic resistance, the compound was tested against resistant strains of S. aureus. Results indicated that it could restore sensitivity to certain antibiotics, suggesting its potential use as an adjuvant therapy in treating resistant infections .

Q & A

Q. Key considerations :

- Solvent choice (e.g., DMF for thiol reactions, THF for bromination) impacts reaction kinetics and byproduct formation.

- Temperature control (e.g., 0–5°C for bromination) minimizes decomposition.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Which spectroscopic techniques are most effective for characterizing 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic Acid, and what key spectral features should researchers anticipate?

Q. Basic

- ¹H NMR : The carboxylic acid proton appears as a broad singlet (δ ~12–14 ppm). Propylthio –SCH₂– protons resonate as a triplet (δ ~2.5–3.0 ppm), while pyrimidine ring protons show deshielded signals (δ ~8.5–9.5 ppm) .

- ¹³C NMR : The carboxylic carbon appears at δ ~165–170 ppm. The brominated carbon (C5) is typically δ ~110–120 ppm.

- IR Spectroscopy : Strong O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) confirm the carboxylic acid group.

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (287.14 g/mol), with fragments corresponding to Br loss (Δm/z = 80) and decarboxylation (Δm/z = 44) .

How does the propylthio substituent influence the electronic properties and reactivity of the pyrimidine ring in cross-coupling reactions?

Q. Advanced

- Electronic effects : The propylthio group is electron-donating via resonance (+M effect), activating the pyrimidine ring toward electrophilic substitution. This directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the 5-bromo position.

- Steric effects : The propyl chain may hinder access to the 2-position, favoring regioselective modifications.

- Methodological optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with polar aprotic solvents (DME or DMF) and mild bases (K₂CO₃) to prevent thioether oxidation. Monitor reaction progress via HPLC to optimize coupling efficiency .

What strategies mitigate the formation of byproducts like des-bromo or oxidized thioether derivatives during synthesis?

Q. Advanced

- Des-bromo prevention : Use anhydrous conditions and avoid prolonged exposure to light or heat, which accelerates Br⁻ elimination.

- Thioether oxidation control : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT).

- Carboxylic acid protection : Temporarily esterify the –COOH group (e.g., methyl ester) during bromination to prevent decarboxylation. Deprotect later using LiOH/THF/H₂O .

In computational studies, which molecular descriptors are critical for predicting the biological activity of derivatives of this compound?

Q. Advanced

- Lipophilicity (LogP) : Affects membrane permeability; target values between 1–3 for optimal bioavailability.

- HOMO-LUMO gap : A smaller gap (~4–5 eV) suggests higher reactivity, useful for designing kinase inhibitors.

- Molecular electrostatic potential (MEP) : Identifies nucleophilic (pyrimidine N1) and electrophilic (C5-Br) sites for interaction with biological targets.

- Docking studies : Use PyMol or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR kinase). QSAR models incorporating Hammett σ values for substituent effects improve predictive accuracy .

How can researchers resolve contradictions in reported reaction outcomes when using this compound in heterocyclic chemistry?

Q. Advanced

- Systematic condition screening : Vary catalysts (Pd vs. Cu), solvents (DMSO vs. toluene), and temperatures (reflux vs. microwave).

- Intermediate trapping : Use LC-MS to identify transient species (e.g., Pd-thioether complexes) that may divert reaction pathways.

- Theoretical validation : Perform DFT calculations to compare activation energies of competing pathways (e.g., C–Br vs. C–S bond cleavage) .

What are the recommended storage conditions to ensure long-term stability of this compound?

Q. Basic

- Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.

- Avoid moisture: Use desiccants (silica gel) and seal containers tightly.

- Stability assessment : Periodic ¹H NMR checks (every 6 months) to detect decomposition (e.g., thioether oxidation to sulfoxide or decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.